

The Biological Frontier of 2-Methylpyrimidine: A Technical Guide to its Derivatives' Activity

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Compound of Interest

Compound Name: **2-Methylpyrimidine**

Cat. No.: **B1581581**

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The **2-methylpyrimidine** core, a privileged scaffold in medicinal chemistry, has given rise to a diverse array of derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of **2-methylpyrimidine** derivatives, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Derivatives of **2-methylpyrimidine** have been extensively studied and have shown significant promise in several key therapeutic areas:

- Anticancer Activity: A primary focus of research has been the development of **2-methylpyrimidine** derivatives as anticancer agents. These compounds often function as kinase inhibitors, targeting key enzymes that are dysregulated in cancer cells. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Polo-like Kinases (PLKs).^{[1][2]} By inhibiting these kinases, the derivatives can disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and metastasis.^{[3][4][5]} Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.^{[6][7]}

- Antimicrobial Activity: The **2-methylpyrimidine** scaffold is also a component of potent antimicrobial agents. These derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Activity: Certain **2-methylpyrimidine** derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[8][9]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for various **2-methylpyrimidine** derivatives from cited research.

Table 1: Anticancer Activity of **2-Methylpyrimidine** Derivatives (Kinase Inhibition)

Compound Class	Target Kinase	IC50 (nM)	Cancer Cell Line	Reference
Pyrrolo[2,3-d]pyrimidine Derivatives	EGFR, Her2, VEGFR2, CDK2	40 - 204	HepG2, MCF-7, HCT-116, PC-3	
Fused Pyrimidine Systems	EGFR	Varies (sub-μM to μM)	Various (e.g., NSCLC lines)	[3][4]
Pyrimidine-based Derivatives	VEGFR-2	9,190 - 18,210	A549, HepG2	[2]
Pyrimidine-based Derivatives	Aurora A Kinase	< 200	SCLC cell lines	[10]
Diamino-pyrimidine derivative (DAP-81)	PLK-1	900	-	[11]

Table 2: Anticancer Activity of **2-Methylpyrimidine** Derivatives (Cytotoxicity)

Compound Class	Cancer Cell Line	IC50 / EC50 (μM)	Reference
Pyrido[2,3-d]pyrimidine Derivatives	A549	Varies (e.g., 2d: strong cytotoxicity at 50 μM)	
Pyrimidine-hydrazone hybrids	LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1	Varies	[12]
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives	HT-29, COLO-205	SP2: 4.07, 4.98	
2-Phenylpyrimidine coumarin derivatives	CNE2, KB, Cal27	Varies	
Fused Pyrimidines	HEPG2	Varies	

Table 3: Antimicrobial Activity of **2-Methylpyrimidine** Derivatives

Compound Class	Microorganism	MIC (μg/mL)	Reference
Pyrimidine-based Sulfonamides	S. aureus, E. coli, etc.	Varies	
Metal-Organic Frameworks (MOFs) with 4,6-diamino-2-pyrimidinethiol	Gram-positive and Gram-negative bacteria	Varies	[6]

Table 4: Anti-inflammatory Activity of **2-Methylpyrimidine** Derivatives

Compound Class	Target	IC50 (μM)	Assay	Reference
Pyrimidine Derivatives (L1, L2)	COX-2	High selectivity over COX-1	TMPD oxidation assay	[13]
Pyrazolo[3,4-d]pyrimidine derivatives	COX-2	Varies	In vivo/in vitro assays	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of **2-methylpyrimidine** derivatives.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives via nucleophilic substitution.

Materials:

- 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
- Substituted aniline (1.1 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

Procedure:

- To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
- Stir the suspension at room temperature for 20-30 minutes.
- Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
- Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., EGFR, VEGFR-2)
- ATP
- Kinase substrate (specific to the kinase)
- Kinase assay buffer
- Test compounds (**2-methylpyrimidine** derivatives)
- Positive control inhibitor

- 96-well plates
- Plate reader (e.g., for fluorescence or luminescence detection)

Procedure:

- Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
- In a 96-well plate, add the kinase enzyme to each well.
- Add the diluted test compounds or positive control to the respective wells.
- Incubate the plate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the kinase.
- Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
- Incubate for the reaction to proceed (e.g., 60 minutes).
- Stop the reaction and measure the signal (e.g., phosphorylation of the substrate) using a plate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, MCF-7)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (**2-methylpyrimidine** derivatives)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Disc Diffusion Method for Antibacterial Activity

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton agar plates
- Sterile filter paper discs (6 mm)

- Test compounds (**2-methylpyrimidine** derivatives) dissolved in a suitable solvent
- Positive control antibiotic
- Solvent control

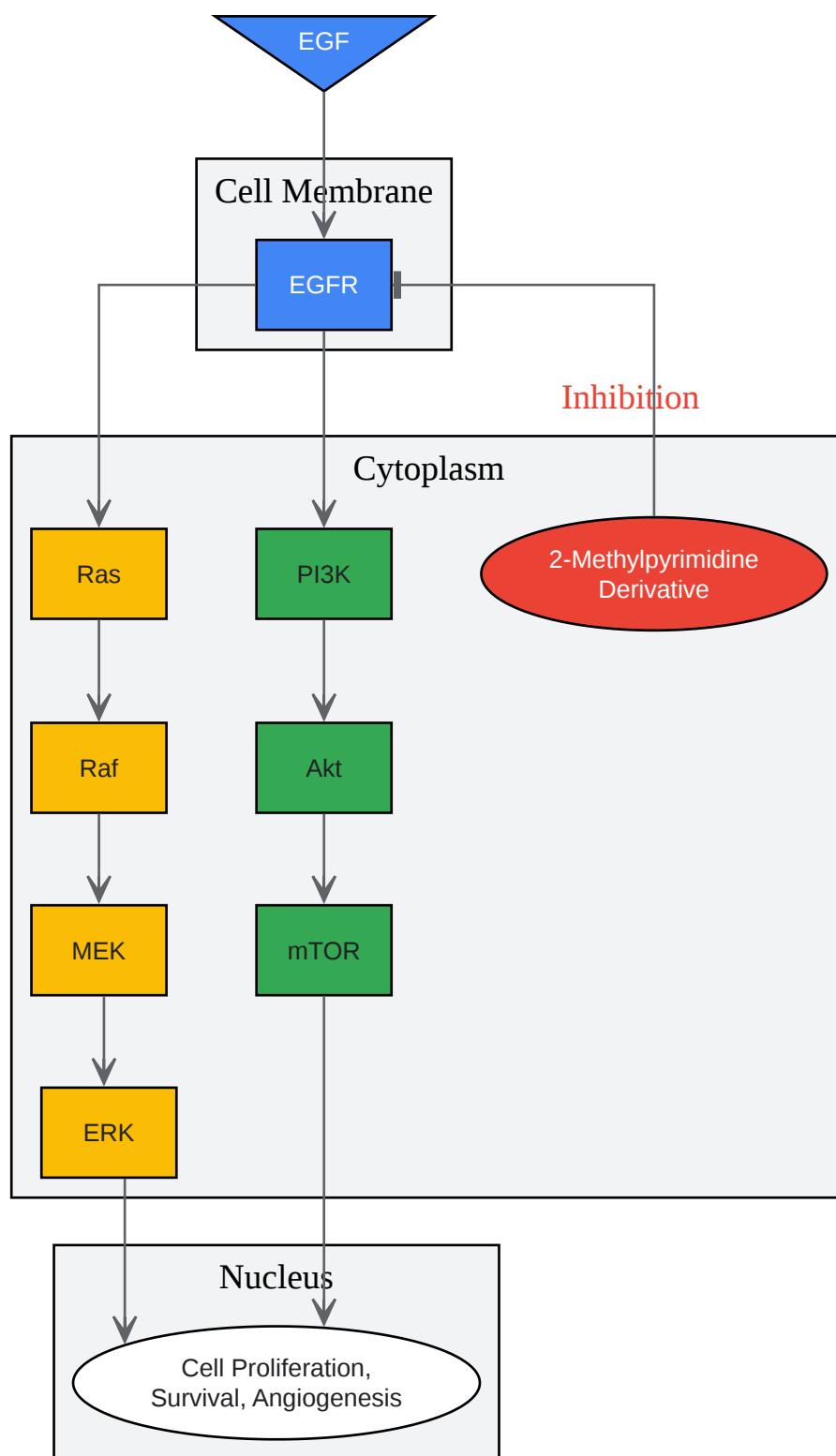
Procedure:

- Prepare a standardized inoculum of the bacterial strain.
- Uniformly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.
- Impregnate the sterile filter paper discs with a known concentration of the test compounds, positive control, and solvent control.
- Place the impregnated discs on the surface of the inoculated agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

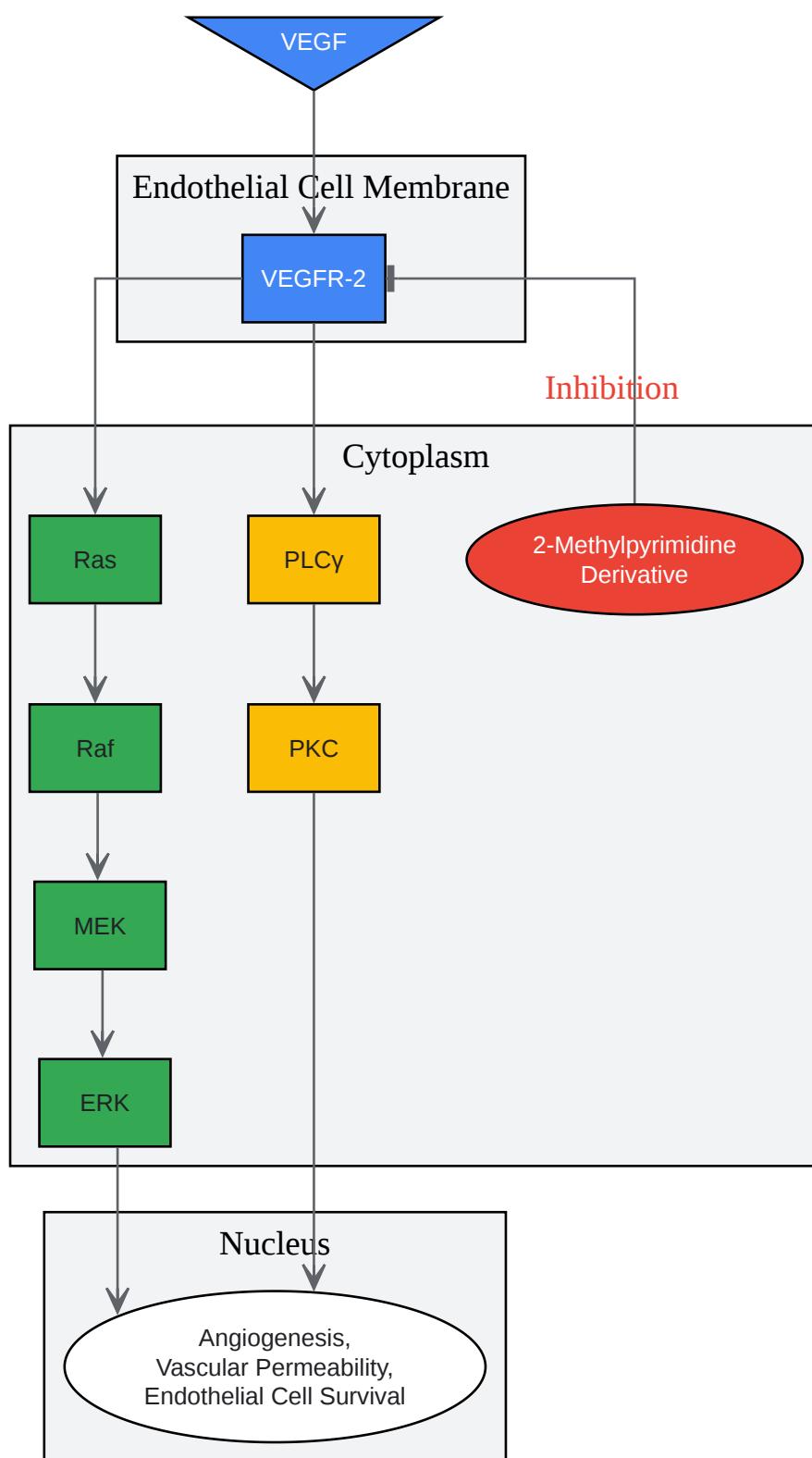
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by **2-methylpyrimidine** derivatives and a typical experimental workflow.

Signaling Pathways



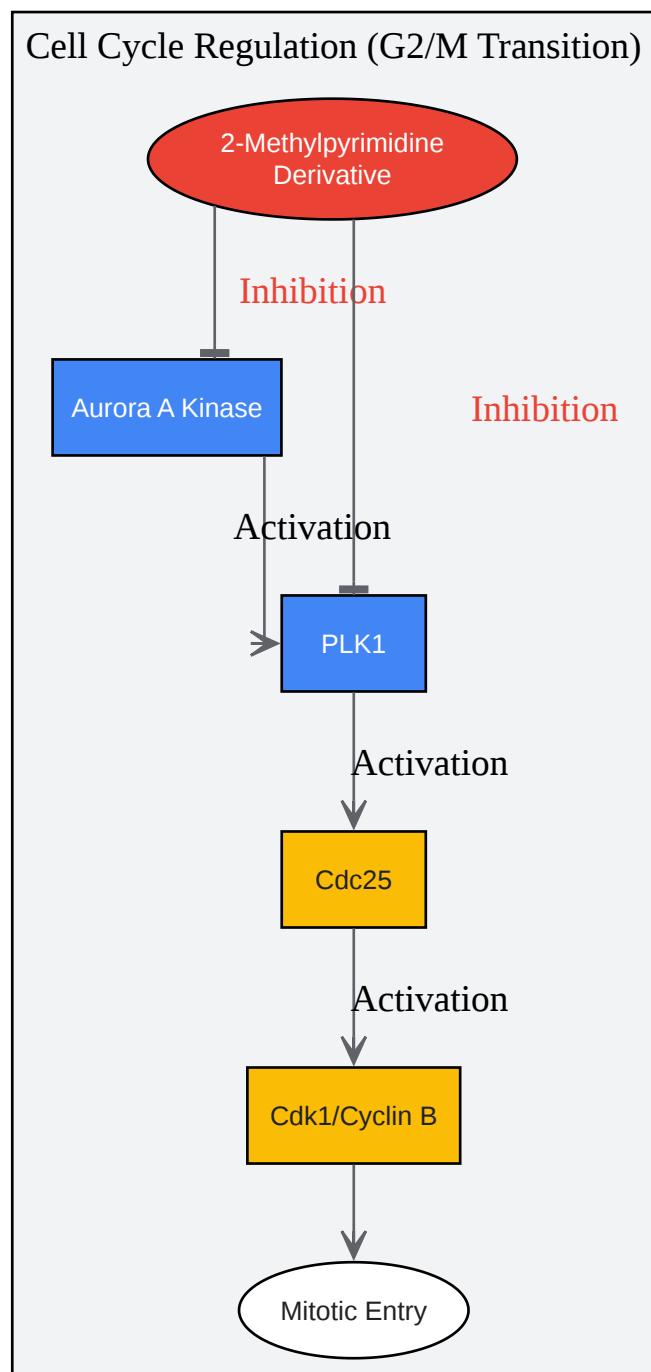
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Caption: EGFR signaling pathway inhibited by **2-methylpyrimidine** derivatives.



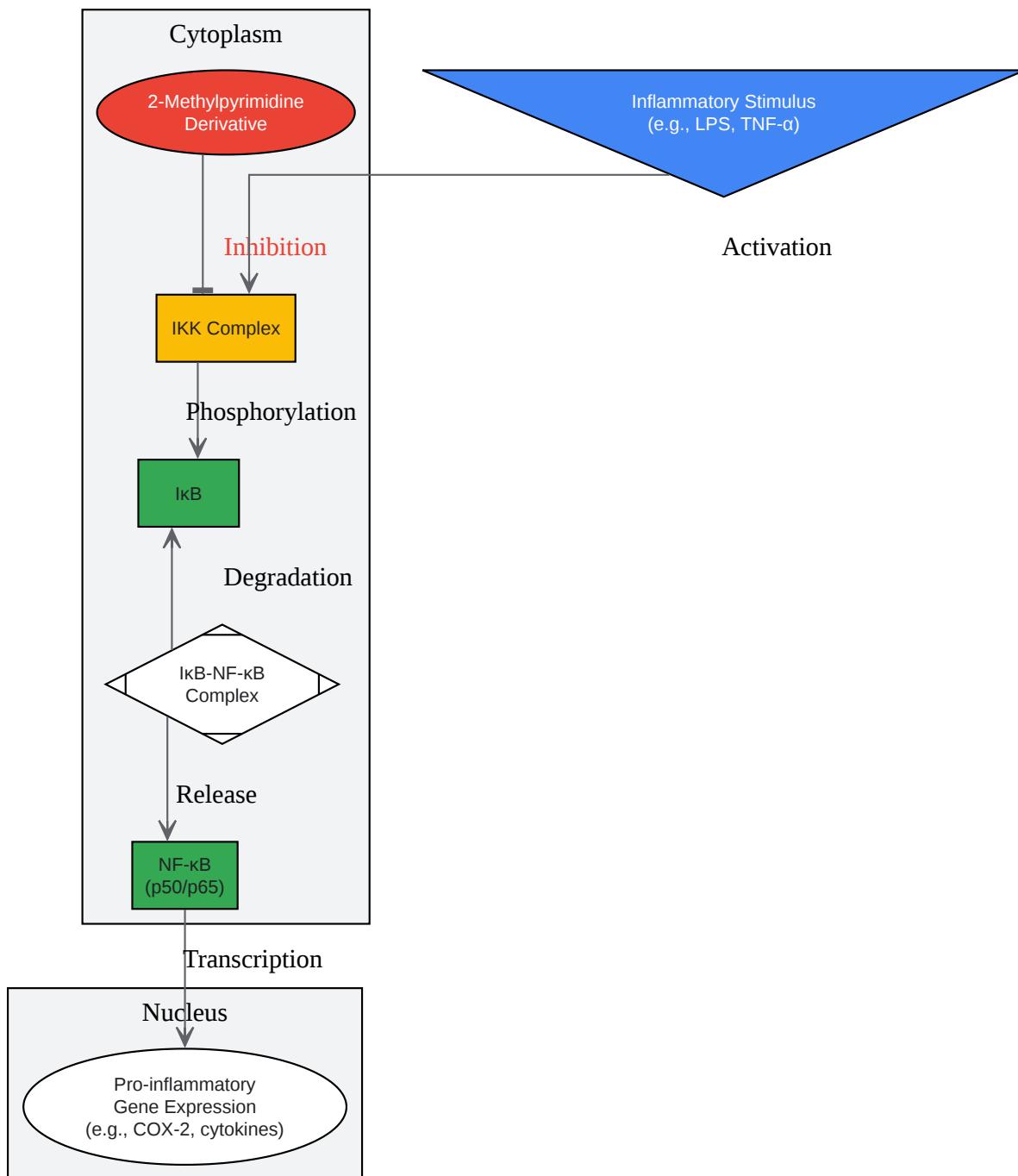
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Caption: VEGFR-2 signaling pathway targeted by **2-methylpyrimidine** derivatives.



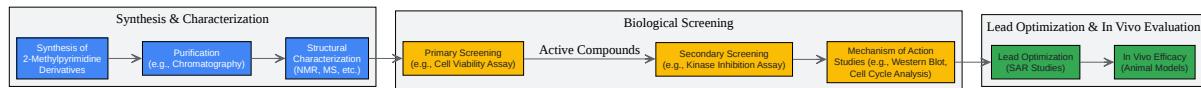
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Caption: Inhibition of Aurora A and PLK1 signaling by **2-methylpyrimidine** derivatives.

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Caption: Modulation of the NF-κB signaling pathway by **2-methylpyrimidine** derivatives.

Experimental Workflow



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Caption: A typical workflow for the development of **2-methylpyrimidine** derivatives.

Conclusion

2-Methylpyrimidine and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and innovation in the quest for novel and effective therapies based on this remarkable scaffold.

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